molecular formula C10H9ClF2N2O2 B11815716 Ethyl 2-chloro-2-[(2,4-difluorophenyl)hydrazinylidene]acetate

Ethyl 2-chloro-2-[(2,4-difluorophenyl)hydrazinylidene]acetate

Cat. No.: B11815716
M. Wt: 262.64 g/mol
InChI Key: PYAVEXZNKQKOJP-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-2-[(2,4-difluorophenyl)hydrazinylidene]acetate is a hydrazone derivative featuring a chloro substituent at the α-carbon and a 2,4-difluorophenyl hydrazone group. This compound is structurally characterized by a planar C=N bond (Z-configuration) and intramolecular hydrogen bonding, which stabilizes its conformation . It serves as a key intermediate in synthesizing pyrazole derivatives, which are pharmacologically relevant due to their anti-inflammatory, antimicrobial, and cytotoxic properties .

Properties

IUPAC Name

ethyl 2-chloro-2-[(2,4-difluorophenyl)hydrazinylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF2N2O2/c1-2-17-10(16)9(11)15-14-8-4-3-6(12)5-7(8)13/h3-5,14H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYAVEXZNKQKOJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=C(C=C1)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-chloro-2-[2-(2,4-difluorophenyl)hydrazin-1-ylidene]acetate typically involves the reaction of ethyl chloroacetate with 2,4-difluorophenylhydrazine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydrazinylidene linkage. The reaction mixture is then refluxed, and the product is isolated through crystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-2-[2-(2,4-difluorophenyl)hydrazin-1-ylidene]acetate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The hydrazinylidene moiety can be oxidized or reduced under appropriate conditions, leading to different oxidation states and functional groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of new derivatives with different functional groups.

    Oxidation: Formation of oxidized products with altered oxidation states.

    Reduction: Formation of reduced products with different functional groups.

    Hydrolysis: Formation of carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 2-chloro-2-[2-(2,4-difluorophenyl)hydrazin-1-ylidene]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-2-[2-(2,4-difluorophenyl)hydrazin-1-ylidene]acetate involves its interaction with specific molecular targets and pathways. The compound’s hydrazinylidene moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Analogous Hydrazone Derivatives

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Substituent Position Key Features
Ethyl 2-chloro-2-[(2,4-difluorophenyl)hydrazinylidene]acetate (Target) C₁₀H₉ClF₂N₂O₂* ~258.65* N/A 2,4-difluorophenyl Z-configuration; intramolecular N–H⋯O hydrogen bonds; pyrazole precursor .
Ethyl 2-chloro-2-[2-(4-chlorophenyl)hydrazinylidene]acetate C₁₀H₉Cl₂N₂O₂ 259.10 155–158 4-chlorophenyl Z-configuration; helical hydrogen-bonded chains in crystal structure .
Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetate C₁₁H₁₃ClN₂O₃ 256.69 94 4-methoxyphenyl Methoxy group enhances electron density; used in pharmaceutical intermediates .
Ethyl 2-chloro-2-[2-(3-chloro-4-fluorophenyl)hydrazono]acetate C₁₀H₉Cl₂FN₂O₂ 279.10 N/A 3-chloro-4-fluorophenyl Mixed halogen substituents; potential for altered reactivity .
Ethyl (Z)-2-chloro-2-[2-(4-methylphenyl)hydrazinylidene]acetate C₁₁H₁₃ClN₂O₂ 240.68 N/A 4-methylphenyl Monoclinic crystal system (P2₁/c); methyl group influences packing .

*Calculated based on analogous structures.

Key Comparative Insights

Substituent Effects on Reactivity and Applications: Electron-Withdrawing Groups (e.g., Cl, F): The 2,4-difluorophenyl and 4-chlorophenyl derivatives exhibit enhanced electrophilicity at the α-carbon, facilitating nucleophilic attacks in heterocyclic synthesis .

Crystal Packing and Hydrogen Bonding :

  • The 4-chlorophenyl analog forms helical chains via C–H⋯O hydrogen bonds, while the 2,4-difluorophenyl derivative likely adopts similar packing due to fluorine’s high electronegativity .
  • Methoxy-substituted compounds show distinct intramolecular N–H⋯O interactions, stabilizing the Z-configuration .

Synthetic Pathways: Most analogs are synthesized via diazonium salt coupling with ethyl chloroacetoacetate, followed by recrystallization from ethanol or DMF . Yields range from 58% to 85%, depending on substituent steric and electronic effects .

Pharmacological Potential: The target compound’s pyrazole derivatives (e.g., from ) share structural motifs with COX-2 inhibitors like celecoxib, suggesting anti-inflammatory applications . Chloro and fluoro substituents may enhance antimicrobial activity by improving membrane penetration .

Research Findings and Trends

  • Structural Analysis : X-ray crystallography confirms the prevalence of Z-configurations in these hydrazones, driven by intramolecular hydrogen bonding .
  • Thermal Stability : Higher melting points in chloro-substituted analogs (e.g., 155–158°C for 4-chlorophenyl) vs. 94°C for methoxy derivatives correlate with stronger intermolecular forces .
  • Emerging Applications: Fluorinated derivatives are gaining attention in PET ligand development for imaging cerebral cannabinoid receptors, leveraging fluorine’s isotopic properties .

Biological Activity

Ethyl 2-chloro-2-[(2,4-difluorophenyl)hydrazinylidene]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula: C10H10Cl2N2O2
  • Molecular Weight: 261.1 g/mol
  • CAS Number: 27143-09-5
  • SMILES: CCOC(=O)C(=N\Nc1ccc(Cl)cc1)\Cl

The compound features a chloro group and a hydrazinylidene moiety, which are critical for its biological interactions.

This compound exhibits its biological effects primarily through the following mechanisms:

  • Enzyme Inhibition: The hydrazonyl group can interact with various enzymes, leading to inhibition or modulation of their activity. This is particularly relevant in the context of cancer and inflammatory diseases.
  • Protein Interaction: The compound can form covalent bonds with nucleophilic sites on proteins, altering their structure and function. This interaction is crucial for its potential therapeutic effects .

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that hydrazones can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

Antimicrobial Properties

Preliminary studies indicate that ethyl 2-chloro derivatives possess antimicrobial activity against various pathogens. This activity may be attributed to the disruption of microbial cell membranes or interference with metabolic pathways .

Case Studies and Research Findings

  • Study on Anticancer Activity:
    A study published in Pharmaceutical Research demonstrated that ethyl hydrazones could inhibit tumor growth in xenograft models. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .
  • Anti-inflammatory Research:
    A research article highlighted the anti-inflammatory potential of similar compounds in models of acute inflammation. The results showed a significant reduction in edema and inflammatory markers upon treatment with ethyl hydrazones.
  • Antimicrobial Evaluation:
    A comparative study assessed the antimicrobial efficacy of various hydrazone derivatives against Gram-positive and Gram-negative bacteria. Results indicated that ethyl 2-chloro derivatives were effective against multiple strains, showcasing their potential as new antimicrobial agents .

Data Table: Biological Activities Summary

Activity TypeDescriptionReference
AnticancerInduces apoptosis and inhibits tumor growth
Anti-inflammatoryReduces pro-inflammatory cytokines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

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